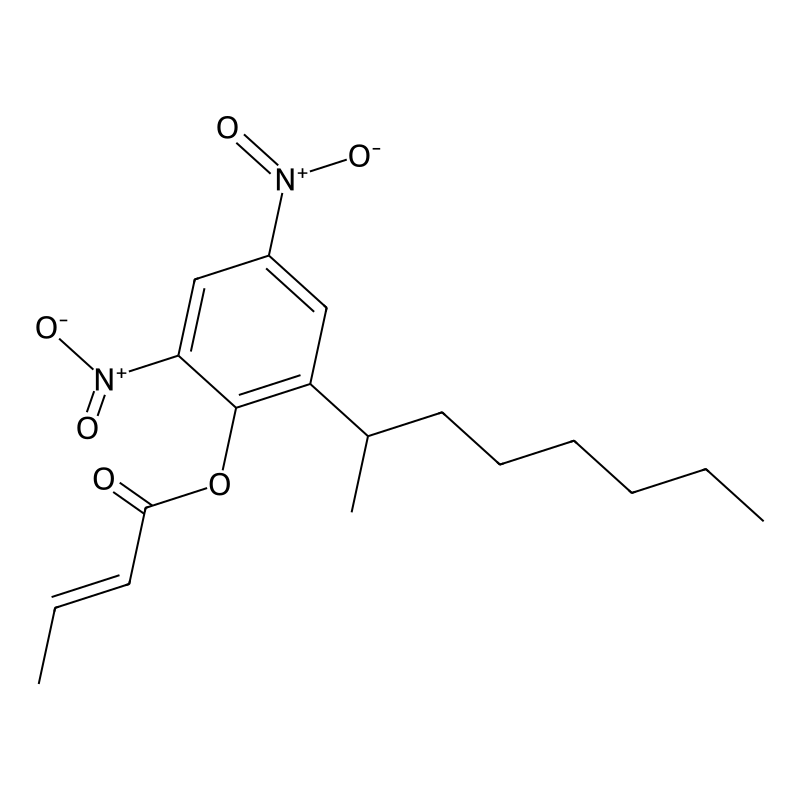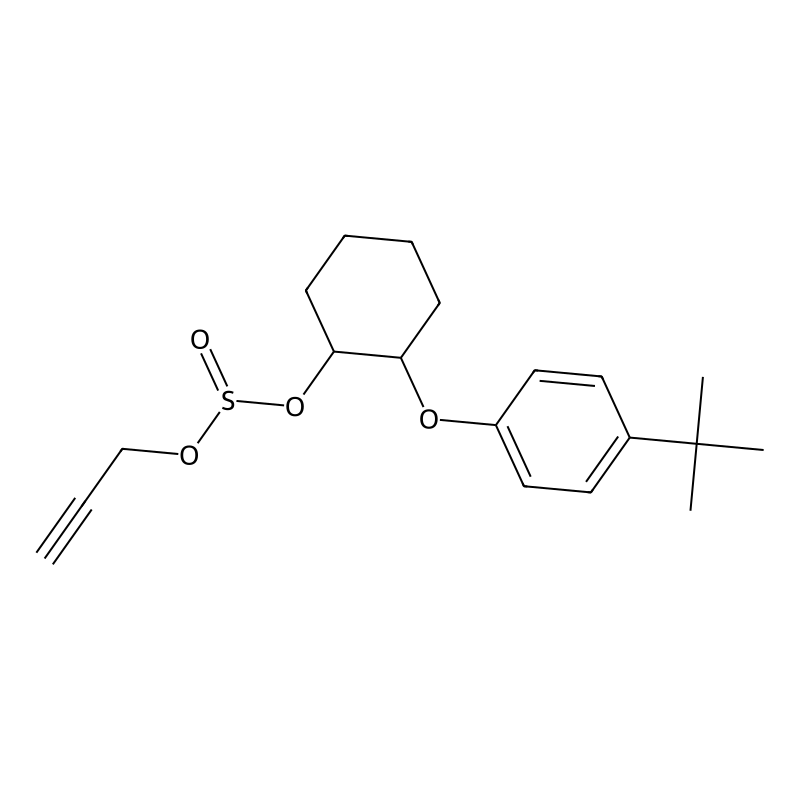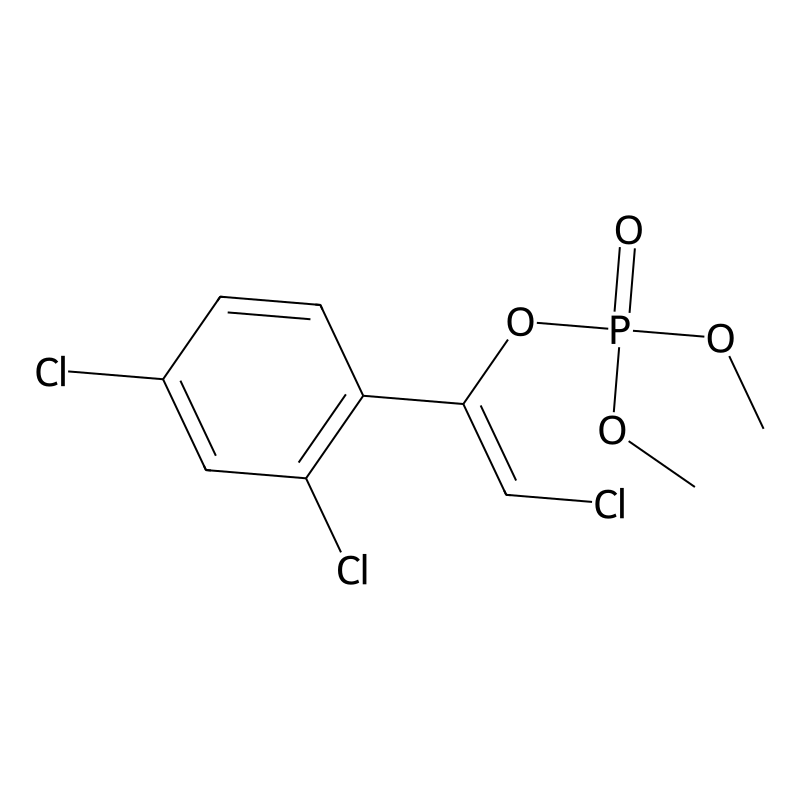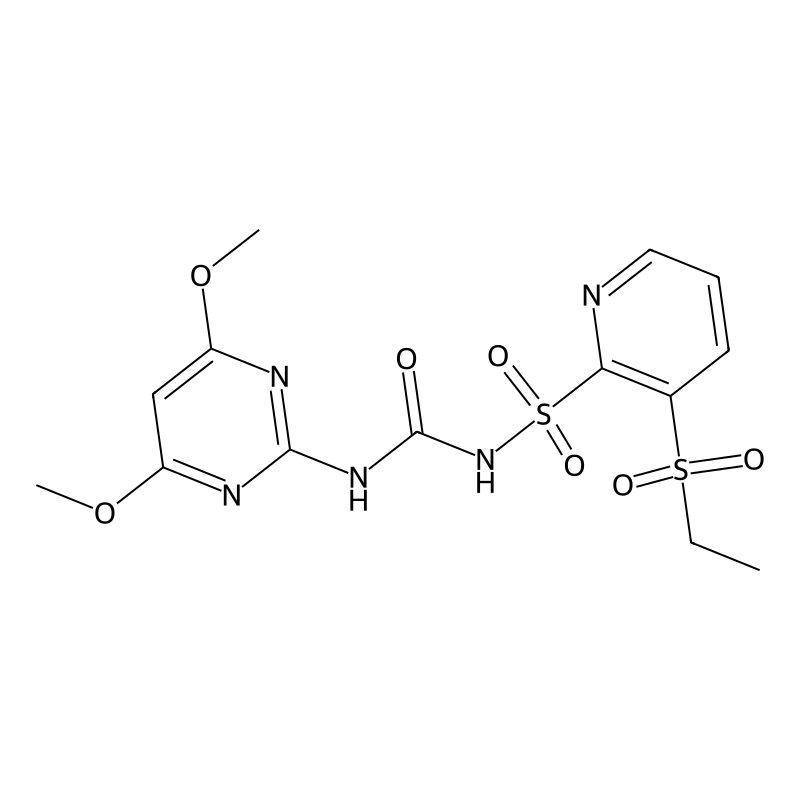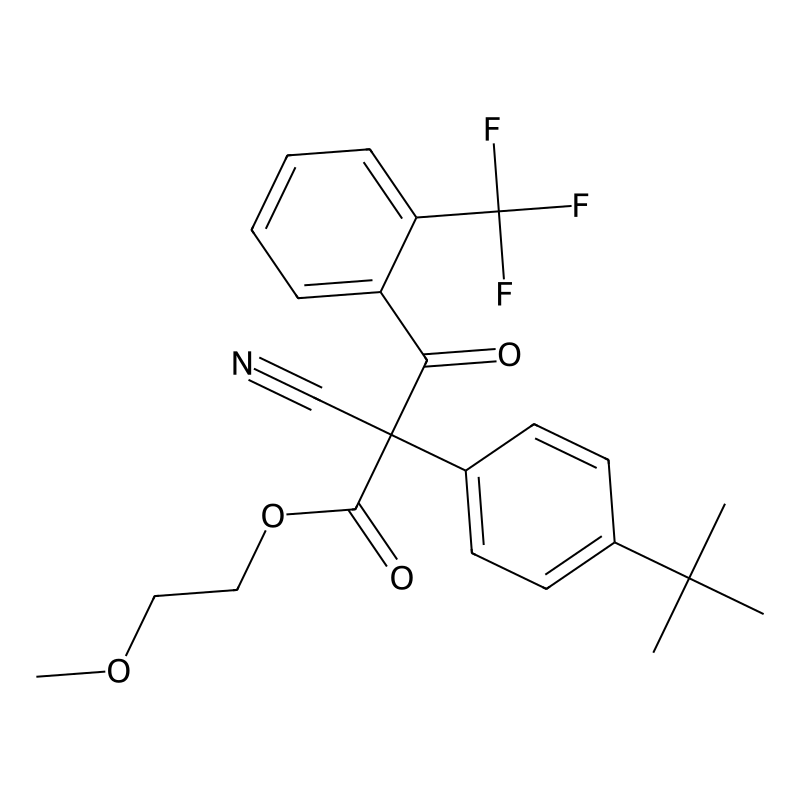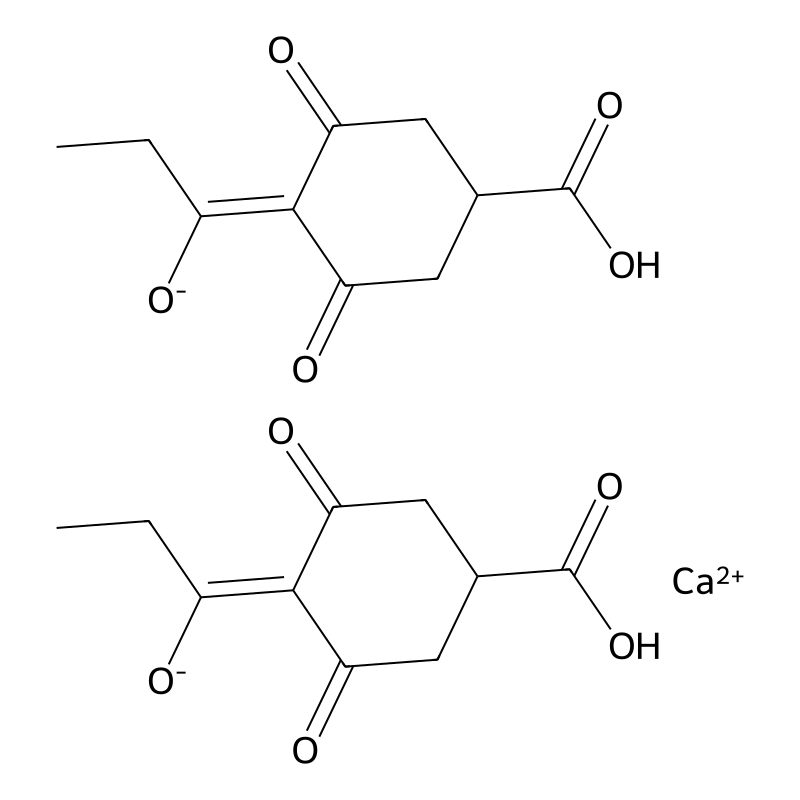Pesticide Standards
CAS No.:131-72-6
Molecular Formula:C18H24N2O6
Molecular Weight:364.4 g/mol
Availability:
In Stock
CAS No.:2312-35-8
Molecular Formula:C19H26O4S
Molecular Weight:350.5 g/mol
Availability:
In Stock
CAS No.:2274-67-1
Molecular Formula:C10H10Cl3O4P
Molecular Weight:331.5 g/mol
Availability:
In Stock
CAS No.:122931-48-0
Molecular Formula:C14H17N5O7S2
Molecular Weight:431.4 g/mol
Availability:
In Stock
CAS No.:400882-07-7
Molecular Formula:C24H24F3NO4
Molecular Weight:447.4 g/mol
Availability:
In Stock
CAS No.:127277-53-6
Molecular Formula:C10H10CaO5
Molecular Weight:250.26 g/mol
Availability:
In Stock
